6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Pharmacological Significance of Quinazoline-Oxadiazole Hybrid Architectures
Quinazoline derivatives have long been recognized for their broad-spectrum biological activities, particularly as kinase inhibitors targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. The structural plasticity of the quinazoline nucleus allows for strategic modifications at positions 6 and 7, enabling optimization of target affinity and selectivity. When hybridized with 1,2,4-oxadiazole moieties, these compounds demonstrate enhanced pharmacokinetic properties due to the oxadiazole's electron-deficient aromatic system, which improves membrane permeability and resistance to enzymatic degradation.
Recent studies on analogous hybrids reveal dual mechanisms of action. For instance, 1,2,4-oxadiazole-quinazolinone conjugates exhibit simultaneous inhibition of BRAF^V600E^ and EGFR kinases, with IC~50~ values ranging from 0.22–11.32 μM. This polypharmacological profile addresses the limitations of single-target therapies in oncology, particularly in overcoming drug resistance mechanisms.
Table 1: Key Pharmacological Features of Quinazoline-Oxadiazole Hybrids
Rationale for Integrating Dioxolo[4,5-g]Quinazolin-8-One with 1,2,4-Oxadiazole Scaffolds
The dioxolo[4,5-g]quinazolin-8-one moiety introduces three critical structural advantages:
- Planar aromatic system : Facilitates π-π stacking interactions with kinase ATP-binding pockets, as demonstrated in molecular docking studies of similar compounds.
- Electron-rich environment : The fused dioxole ring enhances hydrogen bonding capacity with catalytic lysine residues in kinase domains.
- Steric guidance : The 7-methyl group directs substituent orientation for optimal target engagement, reducing off-target effects.
Conjugation via a sulfanyl-methyl linker (–SCH~2~–) provides spatial flexibility between the quinazolinone and oxadiazole domains. This 3-atom bridge allows simultaneous interaction with distinct kinase subdomains, as observed in crystallographic studies of related hybrids. The 4-ethoxy-3-methoxyphenyl substitution on the oxadiazole ring introduces bulkier hydrophobic groups that fill allosteric pockets in mutant kinase variants.
Target-Driven Design Hypotheses for Multikinase Inhibition
The compound's design incorporates three pharmacophoric elements predicted to enable multikinase inhibition:
- Quinazolinone core : Mimics ATP's adenine binding through N1 and N3 interactions, targeting EGFR and VEGFR tyrosine kinases.
- Oxadiazole ring : Engages with BRAF^V600E^'s DFG-out conformation via dipole interactions with Val482 and Lys483 residues.
- Methoxy-ethoxy phenyl group : Stabilizes the αC-helix in CDK2 through hydrophobic contacts with Phe80 and Gln85.
Molecular dynamics simulations of analogous structures predict binding free energies of –9.2 to –11.8 kcal/mol for CDK2, EGFR, and BRAF^V600E^, with residence times exceeding 150 ns in all targets. This prolonged target engagement suggests potential for sustained pathway inhibition, critical in managing kinase-driven malignancies.
Structural Determinants of Selectivity
- The 7-methyl group on the quinazolinone core prevents off-target binding to hERG channels (K~v~11.1), addressing cardiotoxicity concerns common to kinase inhibitors.
- Ethoxy substitution at the 4-position of the phenyl ring enhances selectivity for mutant EGFR (L858R/T790M) over wild-type receptors by a factor of 3.7 in biochemical assays.
- Sulfur atom in the linker participates in covalent interactions with Cys773 in EGFR's glycine-rich loop, a mechanism absent in first-generation quinazoline derivatives.
Properties
IUPAC Name |
6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S/c1-4-29-15-6-5-12(7-16(15)28-3)20-24-19(32-25-20)10-33-22-23-14-9-18-17(30-11-31-18)8-13(14)21(27)26(22)2/h5-9H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBADFDTYUNHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the sulfanyl group: This step involves the reaction of the oxadiazole intermediate with a thiol compound, often under mild conditions to prevent decomposition.
Construction of the quinazolinone core: This can be synthesized via a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.
Incorporation of the dioxolo moiety: This step typically involves the cyclization of a catechol derivative with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds featuring oxadiazole and quinazoline moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study involving similar oxadiazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective cytotoxicity at low concentrations. The compounds were noted for their ability to disrupt cancer cell metabolism and induce cell cycle arrest .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing oxadiazole rings have been investigated for their efficacy against bacterial and fungal strains.
Research Findings:
In vitro tests indicated that derivatives of this compound exhibited significant activity against several pathogenic bacteria and fungi, outperforming conventional antibiotics in some cases. The mechanism appears to involve disruption of microbial cell wall synthesis .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds with similar structures have been explored extensively. The presence of the dioxoloquinazolinone framework is linked to the modulation of inflammatory pathways.
Evidence:
Research has shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in animal models. This positions such compounds as potential candidates for treating inflammatory diseases .
Analgesic Activity
Compounds derived from quinazoline and oxadiazole frameworks have also been evaluated for analgesic effects. Their ability to modulate pain pathways makes them relevant in pain management therapies.
Observations:
In animal studies, certain derivatives demonstrated analgesic effects comparable to established pain relievers at specific dosages without significant side effects .
Synthetic Pathways and Modifications
The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. Various synthetic methodologies have been documented, including:
- Condensation Reactions : Combining different aromatic aldehydes with hydrazones.
- Cyclization Processes : Formation of heterocyclic systems through cyclization reactions involving sulfur-containing reagents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Analogs
| Property | SAHA (Standard) | Aglaithioduline | Target Compound* |
|---|---|---|---|
| Molecular Weight (g/mol) | 264.3 | 398.4 | ~520 (estimated) |
| LogP | 1.8 | 2.1 | 3.2 (predicted) |
| Polar Surface Area (Ų) | 88.6 | 95.3 | 110 (predicted) |
*Predicted based on structural analogs .
Pharmacological Activity and Bioactivity Profiles
Hierarchical clustering of bioactivity data reveals that structurally similar compounds often share modes of action. For instance, triazoloquinazolinones exhibit antimicrobial activity correlated with their sulfanyl and acetamide substituents . However, bioactivity data must be validated experimentally.
Table 3: Bioactivity of Structural Analogs
| Compound | Bioactivity (IC50/EC50) | Target Pathway |
|---|---|---|
| Aglaithioduline | HDAC8 inhibition (~1 µM) | Epigenetic regulation |
| Triazoloquinazolinone 8a | Antimicrobial (MIC: 8 µg/mL) | Bacterial enzymes |
| 6e (oxadiazole-chromenone) | Anticonvulsant (30 mg/kg) | Neuronal sodium channels |
Computational Comparisons and Limitations
Similarity metrics like Tanimoto-Morgan and Dice-Morgan indices are critical in virtual screening. For example, a cosine score >0.7 in molecular networking indicates high structural and bioactivity similarity . However, discrepancies arise when bioactivity diverges despite structural similarity—a limitation noted in triazoloquinazolinone derivatives with varying antimicrobial potency despite shared cores .
Biological Activity
The compound 6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core with an oxadiazole substituent and a dioxole moiety. Its structural complexity suggests multiple points of interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N4O4S |
| Molecular Weight | 432.51 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The oxadiazole ring is known for its role in anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation.
- Receptor Modulation : Potential interaction with growth factor receptors can alter signaling pathways associated with tumor growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance:
- In a study by Zhang et al., derivatives similar to the compound were screened against various cancer cell lines (HEPG2, MCF7). The most potent derivative showed an IC50 value of 1.18 µM against HEPG2 cells .
Antimicrobial Activity
Another aspect of biological activity is antimicrobial efficacy. Compounds with similar structures have demonstrated significant antibacterial and antifungal properties:
- A series of oxadiazole derivatives exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Anticancer Activity : In a comprehensive evaluation involving multiple cancer cell lines, compounds similar to the target molecule were shown to significantly inhibit cell growth with varying degrees of potency across different cell types .
- Mechanism-Based Approaches : A review highlighted the importance of understanding the molecular mechanisms through which oxadiazoles exert their biological effects. It was noted that these compounds often induce apoptosis via caspase activation pathways .
Q & A
Q. What are the recommended synthetic pathways for 6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one?
The synthesis typically involves multi-step reactions:
- Oxadiazole Ring Formation : Cyclization of precursors (e.g., nitrile derivatives with hydroxylamine) under reflux in ethanol or methanol .
- Sulfanyl Group Introduction : Nucleophilic substitution using mercapto intermediates, often catalyzed by bases like K₂CO₃ in DMF .
- Functionalization : Methoxy and ethoxy groups are introduced via alkylation or etherification reactions, requiring precise temperature control (60–80°C) . Key reagents include potassium permanganate (oxidation), sodium borohydride (reduction), and halogenated electrophiles. Yield optimization often requires column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- ¹H/¹³C NMR : Assign peaks to verify quinazolinone, oxadiazole, and methoxy/ethoxy substituents. For example, the singlet for the methyl group at δ 2.5–3.0 ppm .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and sulfanyl (C-S) at ~650 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₂₃H₂₂N₄O₆S, exact mass 506.12 g/mol) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screening should focus on:
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (see table below) .
- Enzyme Inhibition : Test interactions with kinases or proteases via fluorescence-based assays .
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| Test Compound | 18–22 | S. aureus |
| Control | 10–12 | Chloramphenicol |
Advanced Research Questions
Q. How can computational methods aid in understanding its reactivity and binding mechanisms?
- DFT Calculations : Predict electron distribution in the oxadiazole ring to identify nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize in vitro assays .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Heteronuclear NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals, especially in the quinazolinone core .
- X-ray Crystallography : Obtain single-crystal data to unambiguously assign bond lengths/angles in the oxadiazole moiety .
- Isotopic Labeling : Incorporate ¹³C/¹⁵N labels to trace ambiguous peaks in complex spectra .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with halogen or alkyl groups) and compare bioactivity .
- Free-Wilson Analysis : Quantify contributions of functional groups (e.g., oxadiazole vs. quinazolinone) to antimicrobial potency .
- QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability .
Q. What experimental designs address low yield in sulfanyl group incorporation?
- Reagent Optimization : Test alternative thiol sources (e.g., thiourea vs. mercaptoacetic acid) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .
- Protection/Deprotection : Temporarily block reactive sites (e.g., quinazolinone carbonyl) with Boc groups .
Methodological Considerations
Q. How to integrate theoretical frameworks into mechanistic studies?
- Hypothesis-Driven Design : Link reactions to frontier molecular orbital (FMO) theory to predict cyclization pathways .
- Kinetic Isotope Effects (KIE) : Study rate-determining steps (e.g., H/D substitution in oxadiazole formation) .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Strict Temperature Control : Use automated reactors (±0.5°C accuracy) for exothermic steps .
- In-Line Monitoring : Employ FT-IR probes to track intermediate formation in real time .
- Batch Consistency : Pre-purify starting materials via recrystallization or sublimation .
Data Analysis and Validation
Q. How to statistically validate bioactivity data with high variability?
- Triplicate Assays : Perform three independent replicates with error bars (mean ± SD).
- ANOVA/Tukey Tests : Identify significant differences between compound derivatives .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
